BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

P2X3 purinergic receptor Pain Inflammation

N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule bearing a piperidin-1-ylsulfonyl-substituted pyridin-2-one scaffold and an N-(4-ethylphenyl)acetamide moiety. Structural and patent-class analysis suggests it belongs to the pyridinyl amide family that has been claimed as P2X3 and P2X2/3 purinergic receptor antagonists.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5
CAS No. 1251704-43-4
Cat. No. B2509288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
CAS1251704-43-4
Molecular FormulaC20H25N3O4S
Molecular Weight403.5
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C20H25N3O4S/c1-2-16-8-10-17(11-9-16)21-19(24)15-22-12-6-7-18(20(22)25)28(26,27)23-13-4-3-5-14-23/h6-12H,2-5,13-15H2,1H3,(H,21,24)
InChIKeySKSLZRDSPDICNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence-Based Procurement Snapshot for N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251704-43-4)


N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule bearing a piperidin-1-ylsulfonyl-substituted pyridin-2-one scaffold and an N-(4-ethylphenyl)acetamide moiety. Structural and patent-class analysis suggests it belongs to the pyridinyl amide family that has been claimed as P2X3 and P2X2/3 purinergic receptor antagonists [1]. However, a comprehensive search of unrestricted primary research papers, patents, and reputable vendor datasheets returned no quantitative bioactivity, selectivity, or pharmacokinetic data specific to this compound. Consequently, all differentiation claims made below are clearly labeled as class‑level inference or supporting evidence and are subject to verification before procurement.

Why Generic Substitution Is Unreliable for N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide


Even small alterations to the N‑aryl substituent can dramatically shift target engagement within this chemotype. In the P2X3 antagonist patent series, for example, moving from a 4‑methylphenyl to a 4‑ethylphenyl group increases calculated logP and alters π‑stacking potential, which is predicted to affect both receptor affinity and off‑target profiles [1]. Without measured IC₅₀, selectivity, or ADME data for the specific 4‑ethylphenyl analog, swapping it for a closely related analog (e.g., 4‑methyl, 3‑chloro‑4‑methyl, or 4‑fluoro derivatives) carries an unquantified risk of functional divergence. The evidence sections below clarify where data are available and where they are absent.

Quantitative Differentiation Evidence Guide: N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide


Target‑Class Evidence: P2X3/P2X2/3 Antagonist Family Membership

The compound is structurally encompassed by the generic formula of US Patent 8,895,589, which discloses pyridinyl amides that inhibit P2X3 and P2X2/3 receptors [1]. Representative examples in the patent achieve IC₅₀ values below 100 nM in recombinant human P2X3 calcium‑flux assays; however, the specific 4‑ethylphenyl analog is not listed among the exemplified compounds, and no quantitative data for it are reported. Therefore, any claim of P2X3 inhibition must be considered unverified class‑level inference.

P2X3 purinergic receptor Pain Inflammation

Selectivity Profile: No Cross‑Target Data Available

The patent class claims selectivity for P2X3 and P2X2/3 over other P2X subtypes [1], but no selectivity data exist for the specific 4‑ethylphenyl analog. Comparable 4‑alkylphenyl derivatives in the series sometimes show reduced selectivity for P2X2/3 versus P2X3, but the magnitude of this shift for the ethyl analog is unknown. In the absence of head‑to‑head selectivity panels, any assumption that this compound replicates the selectivity pattern of the 4‑methyl parent is speculation.

P2X2/3 heteromer Off‑target Selectivity

Physicochemical Differentiation: Lipophilicity and Structural Features

The replacement of a 4‑methyl group with a 4‑ethyl group increases the calculated octanol‑water partition coefficient (clogP) by approximately 0.5 log units relative to the 4‑methylphenyl analog, based on fragment‑based prediction consistent with the SMILES structure CCC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 [1]. This modest lipophilicity gain may influence membrane permeability and metabolic stability, but no experimental distribution coefficient or permeability data have been published for this compound. The 4‑ethyl group also introduces additional conformational flexibility that could alter the binding pose compared to the 4‑methyl or 4‑halo derivatives.

Lipophilicity LogP SAR

Research and Procurement Guidance for N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide


No Validated Application Scenario Exists

Because no target‑specific quantitative pharmacological or ADME data are available for this compound from permissible sources, it cannot be recommended for any defined research or industrial application in preference to structurally related analogs with published data. Prospective users are advised to (i) obtain the compound only if it is explicitly required as a synthetic intermediate or reference standard in a proprietary program, (ii) request disclosure of any unpublished in‑house bioactivity data from the supplier before purchase, and (iii) consider well‑characterized P2X3 antagonists such as those listed in US8895589 as alternatives [1].

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.